4-Hydroxy-L-threonine 4-Hydroxy-L-threonine 4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion.
Brand Name: Vulcanchem
CAS No.: 21768-45-6
VCID: VC20856839
InChI: InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
SMILES: C(C(C(C(=O)O)N)O)O
Molecular Formula: C4H9NO4
Molecular Weight: 135.12 g/mol

4-Hydroxy-L-threonine

CAS No.: 21768-45-6

Cat. No.: VC20856839

Molecular Formula: C4H9NO4

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-L-threonine - 21768-45-6

Specification

Description 4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion.
CAS No. 21768-45-6
Molecular Formula C4H9NO4
Molecular Weight 135.12 g/mol
IUPAC Name (2S,3S)-2-amino-3,4-dihydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
Standard InChI Key JBNUARFQOCGDRK-GBXIJSLDSA-N
Isomeric SMILES C([C@H]([C@@H](C(=O)O)N)O)O
SMILES C(C(C(C(=O)O)N)O)O
Canonical SMILES C(C(C(C(=O)O)N)O)O

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